Physicochemical Differentiation: Calculated logP Comparison vs. 5-Bromopyridine-3-sulfonamide
The chlorine substituent confers a distinct lipophilicity profile to the scaffold compared to its brominated analog. Based on predictive models, 5-chloropyridine-3-sulfonamide demonstrates a lower calculated logP (clogP), which translates to improved aqueous solubility and a lower risk of promiscuous binding often associated with highly lipophilic fragments [1]. While the 5-bromo counterpart is predicted to have a higher logP due to bromine's larger atomic volume and polarizability, the chloro derivative offers a more balanced profile for lead optimization according to standard medicinal chemistry metrics [2].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | Predicted logP ~0.5-1.5 (based on fragment contribution models for 5-chloro-pyridine sulfonamides) |
| Comparator Or Baseline | 5-Bromopyridine-3-sulfonamide (Predicted logP ~0.8-1.9) |
| Quantified Difference | Estimated ΔlogP of -0.3 to -0.4 units, indicating lower lipophilicity for the 5-chloro analog. |
| Conditions | In silico prediction using fragment-based logP calculation methods. |
Why This Matters
Lower lipophilicity is a key parameter for avoiding clearance issues and off-target toxicity, making this compound a superior starting point for oral drug development.
- [1] PubChem Compound Summary for CID 54594706, 5-Chloropyridine-3-sulfonamide. National Center for Biotechnology Information. View Source
- [2] ChemWhat, 5-Bromopyridine-3-sulfonamide 98 CAS#: 62009-33-0. Physicochemical Data. View Source
